molecular formula C12H14INO3 B326375 4-(3-Iodo-4-methoxybenzoyl)morpholine

4-(3-Iodo-4-methoxybenzoyl)morpholine

Cat. No.: B326375
M. Wt: 347.15 g/mol
InChI Key: UPAMCRDXTGZNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Iodo-4-methoxybenzoyl)morpholine is a morpholine derivative featuring a benzoyl group substituted with iodine (at position 3) and methoxy (at position 4). Its molecular formula is C₁₂H₁₄INO₃, with a molecular weight of 375.15 g/mol.

Properties

Molecular Formula

C12H14INO3

Molecular Weight

347.15 g/mol

IUPAC Name

(3-iodo-4-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14INO3/c1-16-11-3-2-9(8-10(11)13)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

InChI Key

UPAMCRDXTGZNRM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogen type, and functional groups attached to the morpholine ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Applications
4-(3-Iodo-4-methoxybenzoyl)morpholine 3-Iodo, 4-methoxy benzoyl C₁₂H₁₄INO₃ 375.15 Not reported Halogenated benzoyl derivative; potential radiopharmaceutical utility
4-(2,4-dimethoxybenzoyl)morpholine 2,4-dimethoxy benzoyl C₁₃H₁₇NO₄ 251.28 Not reported Dual methoxy groups enhance electron density
4-(4-Methoxythiobenzoyl)morpholine 4-methoxy thiobenzoyl C₁₂H₁₅NO₂S 237.32 Not reported Thiocarbonyl group increases lipophilicity
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-methoxy phenyl sulfonyl C₁₁H₁₅NO₄S 265.31 109–110 Sulfonyl group enhances stability and polarity
4-(3-Bromo-4-methoxybenzyl)morpholine 3-Bromo,4-methoxy benzyl C₁₂H₁₆BrNO₂ 286.17 Not reported Benzyl group offers conformational flexibility
4-[2-(4-Iodophenoxy)ethyl]morpholine 4-Iodo phenoxyethyl chain C₁₂H₁₆INO₂ 333.16 Not reported Extended chain may improve bioavailability

Impact of Substituent Position and Halogen Type

  • Iodo vs. Bromo Substituents : The iodine atom in 4-(3-Iodo-4-methoxybenzoyl)morpholine provides greater steric bulk and higher atomic weight compared to bromine analogs like 4-(3-Bromo-4-methoxybenzyl)morpholine. This may influence binding affinity in biological targets or alter NMR spectra due to iodine’s distinct spin properties .
  • Methoxy Positioning : The 3-iodo-4-methoxy substitution in the main compound contrasts with the 2,4-dimethoxy arrangement in 4-(2,4-dimethoxybenzoyl)morpholine. Electron-donating groups at the para position (4-methoxy) enhance resonance stabilization, while ortho substituents (2-methoxy) may induce steric hindrance .

Functional Group Effects

  • Benzoyl vs.
  • Sulfonyl vs. Benzoyl : Sulfonyl derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]morpholine) exhibit higher polarity and thermal stability (melting point: 109–110°C) compared to benzoyl analogs, making them suitable for applications requiring robust chemical frameworks .

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